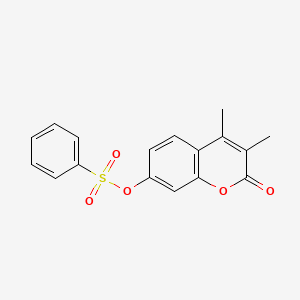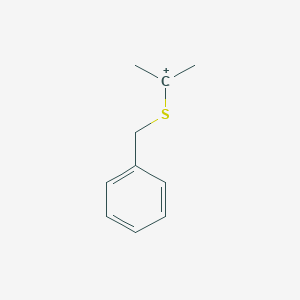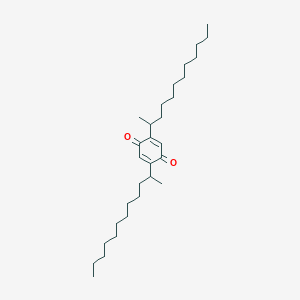![molecular formula C22H20N2O4 B14368570 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione CAS No. 93397-92-3](/img/structure/B14368570.png)
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione is a complex organic compound belonging to the phenoxazine family Phenoxazines are heterocyclic compounds characterized by an oxazine ring fused to two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ortho-aminophenol, followed by cyclization and acetylation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in cellular studies.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects. The molecular targets include DNA, enzymes involved in replication, and cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
Nile Red: A benzo[a]phenoxazine dye used for staining cellular membranes and lipid droplets.
Phenothiazine: A structurally similar compound with applications in antipsychotic medications and as a dye.
Phenazine: Another nitrogen-containing heterocyclic compound with antimicrobial and anticancer properties.
Uniqueness
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione stands out due to its specific functional groups, which impart unique chemical reactivity and biological activity. Its acetyl and diethylamino groups enhance its solubility and interaction with biological molecules, making it a versatile compound for various applications.
Propiedades
Número CAS |
93397-92-3 |
|---|---|
Fórmula molecular |
C22H20N2O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
6-acetyl-9-(diethylamino)-3-hydroxybenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C22H20N2O4/c1-4-24(5-2)13-6-9-17-18(10-13)28-22-19(12(3)25)21(27)16-11-14(26)7-8-15(16)20(22)23-17/h6-11,26H,4-5H2,1-3H3 |
Clave InChI |
LRSLVVJQVMPFDR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=C(C=C(C=C4)O)C(=O)C(=C3O2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)

![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)


![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)

